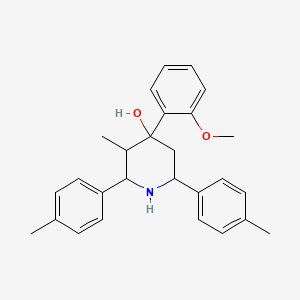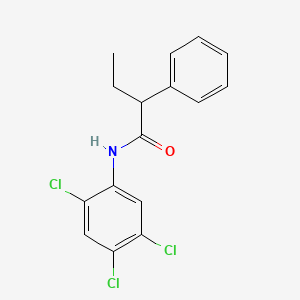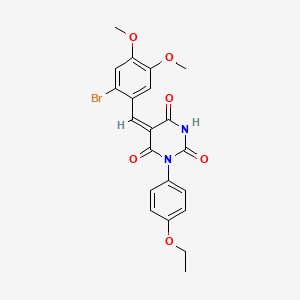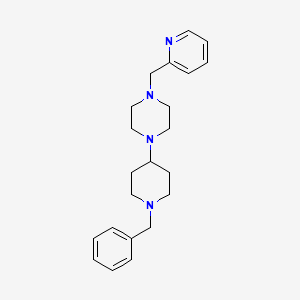![molecular formula C19H25ClN2O3 B4994384 1-[2-(1-adamantylmethoxy)-2-oxoethyl]-3-(aminocarbonyl)pyridinium chloride](/img/structure/B4994384.png)
1-[2-(1-adamantylmethoxy)-2-oxoethyl]-3-(aminocarbonyl)pyridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1-adamantylmethoxy)-2-oxoethyl]-3-(aminocarbonyl)pyridinium chloride, also known as AOPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. In
Mécanisme D'action
The mechanism of action of 1-[2-(1-adamantylmethoxy)-2-oxoethyl]-3-(aminocarbonyl)pyridinium chloride is not fully understood, but it is believed to inhibit the activity of enzymes involved in cancer cell proliferation and neurodegeneration. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition leads to the prevention of cancer cell invasion and migration, as well as the prevention of neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-proliferative and neuroprotective effects, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have antioxidant effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-(1-adamantylmethoxy)-2-oxoethyl]-3-(aminocarbonyl)pyridinium chloride in lab experiments is its specificity for certain enzymes involved in cancer cell proliferation and neurodegeneration. This specificity allows for targeted treatment and reduces the risk of off-target effects. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored in order to ensure the safety of researchers and study participants.
Orientations Futures
There are several future directions for research on 1-[2-(1-adamantylmethoxy)-2-oxoethyl]-3-(aminocarbonyl)pyridinium chloride. One direction is to further investigate its potential as a cancer treatment, including its efficacy in combination with other anti-cancer drugs. Another direction is to investigate its potential as a treatment for neurodegenerative diseases, including its ability to cross the blood-brain barrier. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more targeted and effective treatments.
Méthodes De Synthèse
1-[2-(1-adamantylmethoxy)-2-oxoethyl]-3-(aminocarbonyl)pyridinium chloride can be synthesized using a variety of methods, including the reaction of 2-chloro-3-pyridinecarboxaldehyde with adamantylmethyl ether, followed by the reaction with ethyl oxalyl chloride and ammonium acetate. The resulting compound is then treated with hydrogen chloride to yield this compound.
Applications De Recherche Scientifique
1-[2-(1-adamantylmethoxy)-2-oxoethyl]-3-(aminocarbonyl)pyridinium chloride has been used in various scientific research studies, including its application in the field of cancer research. Studies have shown that this compound has anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-adamantylmethyl 2-(3-carbamoylpyridin-1-ium-1-yl)acetate;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3.ClH/c20-18(23)16-2-1-3-21(10-16)11-17(22)24-12-19-7-13-4-14(8-19)6-15(5-13)9-19;/h1-3,10,13-15H,4-9,11-12H2,(H-,20,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCXYBQDISJGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COC(=O)C[N+]4=CC=CC(=C4)C(=O)N.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-4-[(3-methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B4994301.png)
![4-{[(4-methylphenyl)sulfonyl]methyl}-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4994309.png)

![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4994324.png)
![2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl acetate](/img/structure/B4994332.png)


![2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B4994359.png)
![1-(3,5-dimethylphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4994366.png)

![2-[3-(1H-pyrazol-3-yl)phenyl]-3-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B4994379.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B4994389.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide](/img/structure/B4994395.png)